5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
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Description
5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C21H17ClN4O4S and its molecular weight is 456.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A study by Demchenko et al. (2015) focused on the synthesis and in vivo analgesic and anti-inflammatory activities of a series of novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones. These compounds were synthesized via the reaction of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates with hydrazine, achieving 78–87% yields. Their biological activities were evaluated, providing a potential interest area for similar compounds (Demchenko et al., 2015).
Catalytic Synthesis and Antioxidant Agents
Another study by Prabakaran et al. (2021) detailed the catalytic synthesis, ADMET, QSAR, and molecular modeling studies of novel chalcone derivatives, showcasing their potent antioxidant properties. These findings highlight the therapeutic potential of such compounds, possibly guiding research into related structures for their antioxidant applications (Prabakaran, Manivarman, & Bharanidharan, 2021).
Microwave Assisted Synthesis and Biological Evaluation
Research by Ravula et al. (2016) involved the synthesis of novel pyrazoline derivatives, showing significant anti-inflammatory and antibacterial activities. This method provided higher yields, environmental friendliness, and quicker reaction times compared to conventional methods, emphasizing the compound's potential in developing anti-inflammatory and antibacterial agents (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-7-(furan-2-yl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4S/c22-14-5-3-13(4-6-14)15(27)12-26-20(28)18-19(17(24-26)16-2-1-9-30-16)31-21(23-18)25-7-10-29-11-8-25/h1-6,9H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAROHMOBBHBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC=C(C=C4)Cl)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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